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Compound of Interest

Compound Name: BQR-695

Cat. No.: B15604774

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and synthesis of BQR-695,
a small molecule that has been identified in two distinct therapeutic contexts: as a potent
inhibitor of Kinase-Associated Protein 5 (KAP5) for autoimmune disorders and as a selective
inhibitor of Phosphatidylinositol 4-kinase 1113 (P14KIIIB) with potential applications in infectious
diseases. This document collates available data on its discovery, synthesis, and biological
activity, presenting it in a structured format for researchers and drug development
professionals.

Discovery of BQR-695

The discovery of compounds designated as BQR-695 has been described in two separate
research and development trajectories.

BQR-695 as a KAPS5 Inhibitor

BQR-695 was identified as a potent and selective inhibitor of Kinase-Associated Protein 5
(KAPY), a critical scaffold protein in pro-inflammatory cytokine signaling pathways.[1] Its
discovery is a result of a systematic high-throughput screening (HTS) and lead optimization
campaign aimed at identifying novel treatments for autoimmune diseases.[1]

The initial HTS campaign screened a proprietary library of 500,000 diverse small molecules.[1]
This primary screen utilized a HEK293 cell line engineered with a luciferase reporter gene
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under the control of a KAP5-responsive promoter element.[1] From this, 1,240 initial hits were
identified that inhibited luciferase activity by more than 50% at a 10 uM concentration.[1]
Following secondary assays to confirm activity and eliminate false positives, a thiazole
derivative, BQR-100, was selected as the most promising lead for optimization.[1] A focused
medicinal chemistry effort to improve potency, selectivity, and pharmacokinetic properties led to
the synthesis of over 200 analogs, ultimately identifying BQR-695 as a compound with
significantly improved potency and selectivity over the initial hit.[1]

BQR-695 as a PI4KIIIf Inhibitor

In a separate line of research, a quinoxaline compound also designated BQR-695 was
identified as a potent inhibitor of Phosphatidylinositol 4-kinase 1113 (P14KIIIB).[2][3] This enzyme
is essential for the lifecycle of the Plasmodium parasite, the causative agent of malaria, and is
also implicated in the replication of various viruses.[2][4][5] This discovery positions BQR-695
as a potential antimalarial and antiviral agent.[2][5][6] Genetic screening of parasites resistant
to other antimalarial compounds identified mutations in the parasitic lipid kinase pfpi4k,
suggesting this as the target for this class of inhibitors.[2] BQR-695 was shown to be ineffective
against parasites with these resistance-conferring mutations, further confirming PI14KIIIp as its
target.[2]

Synthesis of BQR-695

While a detailed, step-by-step synthesis protocol for BQR-695 is not publicly available, it is
described as a four-step process starting from commercially available materials.[1] For
research purposes, BQR-695 can be procured from commercial suppliers.[3]

Quantitative Data

The following tables summarize the key quantitative data for BQR-695 in its different
therapeutic contexts.

Table 1: In Vitro Potency of BQR-695 and its Precursor
as a KAPS5 Inhibitor
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Compound Target Assay Type IC50
KAP5-dependent
BQR-100 ] ) Cell-based reporter >10 uM
signaling
-~ ) ) [Data not publicly
BQR-695 Purified KAP5 Biochemical )
available]
KAP5-dependent [Data not publicly
BQR-695 ] ) Cell-based reporter ]
signaling available]

Data for BQR-695's direct biochemical IC50 against KAP5 and its improved cellular potency
are indicated by the discovery narrative but specific values are not provided in the public
documentation.

Table 2: In Vitro Potency of BQR-695 as a PI4KIIIf

Inhibitor
Target IC50
Human PI4KIIIB 80 nM[3][4][5][7]
Plasmodium P14KIIIB 3.5 nM[3][4][7]

Table 3: Physicochemical Properties of BQR-695
(P14KIIB Inhibitor)

Property Value

Chemical Formula C19H20N403[3]

Appearance White to off-white solid[3]
Solubility DMSO: 50 mg/mL (141.89 mM)[3]

Experimental Protocols
High-Throughput Screening for KAPS5 Inhibitors

A detailed protocol for the primary HTS assay is outlined below:[1]
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o Cell Line: AHEK293 cell line engineered to express a luciferase reporter gene under the
control of a KAP5-responsive promoter element was used.

e Screening: A proprietary library of 500,000 diverse small molecules was screened at a
concentration of 10 puM.

e Assay Principle: Inhibition of the KAP5-dependent signaling pathway leads to a decrease in
luciferase expression, resulting in a reduced luminescent signal.

» Hit Criteria: Compounds that inhibited luciferase activity by more than 50% were considered
initial hits.

In Vitro PI4KIIIB Inhibition Assay (General Protocol)

The inhibitory activity of BQR-695 against PI14KIIIp can be determined using an in vitro kinase
assay, such as the ADP-Glo™ Kinase Assay.[3] A generalized workflow is as follows:[3]

o Compound Preparation: Prepare a serial dilution of BQR-695 in DMSO.
o Plate Setup: Add 2 pL of the compound dilution to a 384-well plate.

e Enzyme Addition: Add 10 pL of recombinant human PI4KIlI3 enzyme solution (e.g., 2 nM in
Assay Buffer) to each well.

¢ Incubation: Incubate for 15 minutes at room temperature.

» Reaction Initiation: Initiate the kinase reaction by adding 10 L of a solution containing the
lipid substrate (e.g., phosphatidylinositol) and ATP in Assay Buffer.

e Reaction Incubation: Incubate for 60 minutes at room temperature.

» Detection: Stop the reaction and measure the amount of ADP produced using a detection
reagent (e.g., ADP-Glo™).

o Data Analysis: Calculate the percent inhibition for each BQR-695 concentration relative to a
DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations
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Signaling Pathways and Experimental Workflows
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Caption: The KAPS5 signaling pathway and the inhibitory action of BQR-695.
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Caption: The PI4KIIIf signaling pathway and the inhibitory action of BQR-695.
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Caption: High-throughput screening workflow for the discovery of BQR-695 as a KAPS inhibitor.

Conclusion

BQR-695 represents a significant small molecule with potential therapeutic applications in
distinct disease areas, stemming from its potent inhibition of either KAP5 or PI4KIII. The
discovery of BQR-695 as a KAPS5 inhibitor followed a classical HTS and lead optimization
campaign. In parallel, a compound with the same designation has been characterized as a
highly potent inhibitor of PI4KIII3 with promising activity against infectious agents. Further
research and clarification of the relationship between these two reported activities are
warranted. The provided data and protocols offer a valuable resource for researchers
investigating the roles of KAP5 and PI14KIIIB in health and disease, and for those engaged in
the development of novel therapeutics targeting these pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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